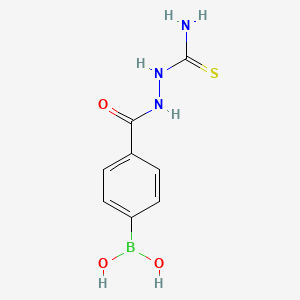

2-(4-Boronobenzoyl)hydrazinecarbothioamide

Vue d'ensemble

Description

2-(4-Boronobenzoyl)hydrazinecarbothioamide, also known as BHBC, is a boron-containing molecule with a hydrazinecarbothioamide core structure. It has recently gained attention in the scientific community due to its various applications in biochemistry, pharmacology, and biotechnology. BHBC is a versatile compound that can be used in a variety of ways, from being a building block for synthesizing other molecules to being a potential therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

A study by Bărbuceanu et al. (2014) reported the synthesis of new hydrazinecarbothioamides and their derivatives with excellent antioxidant activity. These compounds were synthesized by reacting benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain 1,2,4-triazole-3-thione derivatives, which also showed good antioxidant activity using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

Chemical Hydrogen Storage Materials

Hydrazine borane and hydrazinidoboranes have been explored as potential chemical hydrogen storage materials due to their high hydrogen content. Moury and Demirci (2015) reviewed these materials, emphasizing the need for active and selective metal-based catalysts to improve their dehydrogenation efficiency (R. Moury & U. B. Demirci, 2015).

Optical Sensing of Heavy Metals

Shi et al. (2016) developed a simple-structured hydrazinecarbothioamide derivative as a dual-channel optical probe for the detection of Hg^2+ and Ag^+. The probe exhibited distinct fluorescence responses to these ions, with potential applications in environmental monitoring (W. Shi et al., 2016).

Corrosion Inhibition

Research by Ebenso et al. (2010) on thiosemicarbazides as corrosion inhibitors for mild steel in acidic medium showed that these compounds effectively inhibit corrosion, with their performance closely related to certain quantum chemical parameters. This suggests their utility in protecting metals from corrosive environments (E. Ebenso, D. Isabirye, & N. Eddy, 2010).

Graphite Oxide Conductivity Modulation

A study by Shin et al. (2009) found that the conductivity of graphite oxide films could be significantly modulated using sodium borohydride as a reducing agent, which is relevant for the development of advanced materials and electronic devices (Hyeon-Jin Shin et al., 2009).

Propriétés

IUPAC Name |

[4-[(carbamothioylamino)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BN3O3S/c10-8(16)12-11-7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H,(H,11,13)(H3,10,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXNXTLWXKMYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NNC(=S)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657075 | |

| Record name | [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Boronobenzoyl)hydrazinecarbothioamide | |

CAS RN |

957060-76-3 | |

| Record name | [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)

![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)

![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)